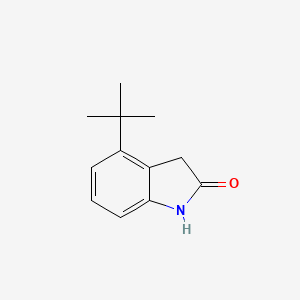

4-(tert-Butyl)indolin-2-one

Description

4-(tert-Butyl)indolin-2-one is a substituted indolin-2-one derivative characterized by a tert-butyl group at the 4-position of the indole ring. Indolin-2-one scaffolds are widely studied due to their versatility in medicinal chemistry, exhibiting biological activities such as kinase inhibition, antimicrobial action, and enzyme modulation .

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

4-tert-butyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)9-5-4-6-10-8(9)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14) |

InChI Key |

WOKAOYVKKMFIGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C2CC(=O)NC2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)indolin-2-one typically involves the reaction of indolin-2-one with tert-butyl halides under basic conditions. One common method is the alkylation of indolin-2-one using tert-butyl bromide in the presence of a strong base like potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst

Major Products Formed:

Oxidation: Indoline-2,3-diones.

Reduction: 4-(tert-butyl)indoline.

Substitution: Various substituted indolin-2-one derivatives

Scientific Research Applications

4-(tert-Butyl)indolin-2-one has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)indolin-2-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and receptors, leading to its biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to modulate these pathways makes it a promising candidate for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The tert-butyl group significantly influences physical properties compared to other substituents. For example:

Key Observations :

- Halogen substituents (Cl, Br) increase melting points due to enhanced intermolecular interactions, while bulky groups like tert-butyl may reduce crystallinity .

- Hydrazone-linked heterocycles (e.g., thiazole) improve synthetic yields (70–85%) compared to spirocyclic derivatives (e.g., cyclopentylidene) .

Electronic and Structural Effects

Frontier Molecular Orbital (FMO) Analysis

- In chlorobenzylidene-indolin-2-one analogs, both HOMO and LUMO are delocalized across the indolin-2-one core and substituents (e.g., nitro groups, Cl atoms), with significant contributions from bonding/antibonding p-orbitals .

NMR and Crystallographic Data

- In 3-imino indolin-2-ones, the imino group (C=N) shifts δC values to ~180 ppm for the carbonyl carbon, similar to this compound’s core .

- Crystal structures of oxime derivatives (e.g., 6-hydroxy-3-(hydroxyimino)indolin-2-one) show bond lengths of N–O (~1.36 Å) and N=C (~1.28 Å), consistent with indolin-2-one derivatives’ planar geometry .

Antimicrobial and Antifungal Activity

- Nitroimidazole-indolin-2-one hybrids (e.g., compounds 5a–5f ) exhibit potent activity against drug-resistant bacteria, with MIC values <1 µg/mL in some cases. The tert-butyl group’s role in enhancing membrane penetration remains unexplored but is hypothesized to improve efficacy .

- Thiazole-indolin-2-one hybrids (e.g., 6k–6p ) show α-glucosidase inhibition, though specific IC₅₀ values are unreported. Fluorine substituents (e.g., 6l, 6m ) may enhance binding to enzymatic pockets via dipole interactions .

Enzyme Inhibition

- 3-Imino indolin-2-ones demonstrate MAO-B inhibition (IC₅₀ ~0.5 µM), attributed to hydrogen bonding and hydrophobic interactions. The tert-butyl group’s steric bulk may similarly enhance MAO-B affinity but requires validation .

- Sulfonylpiperazine-indolin-2-one derivatives (e.g., 9a–9c) inhibit Bruton’s tyrosine kinase (BTK) with nanomolar potency. The tert-butyl analog’s larger size may hinder binding compared to cyclopentylidene or isobutyryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.